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Trimethylhexamethylene diisocyanate - 28679-16-5

Trimethylhexamethylene diisocyanate

Catalog Number: EVT-330383
CAS Number: 28679-16-5
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27 g/mol
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Product Introduction

Description

Trimethylhexamethylene diisocyanate (TMDI) is an aliphatic diisocyanate commonly employed in polymer chemistry. It exists as a mixture of 2,2,4- and 2,4,4- isomers. [] TMDI serves as a crucial building block in the synthesis of polyurethanes and polyureas, finding applications in various fields such as coatings, adhesives, sealants, and biomaterials. [, , , , , , , , , , ]

Toluene Diisocyanate (TDI)

Relevance: TDI, like trimethylhexamethylene diisocyanate (TMDI), serves as a diisocyanate component in polyurethane synthesis. TDI's aromatic nature distinguishes it from the aliphatic TMDI, potentially leading to variations in reactivity and final polyurethane characteristics. [, , ]

Poly(1,4-dioxanone) (PPDO)

Relevance: PPDO is used to form multiblock copolymers with poly(ε-caprolactone) (PCL) using trimethylhexamethylene diisocyanate (TMDI) as a linking agent. [] The diisocyanate groups of TMDI react with the hydroxyl end groups of PPDO and PCL, creating a segmented copolymer structure.

Poly(ε-caprolactone) (PCL)

Relevance: Similar to PPDO, PCL is utilized alongside trimethylhexamethylene diisocyanate (TMDI) to create multiblock copolymers. [] The diisocyanate functionality of TMDI facilitates the formation of urethane linkages, connecting the PPDO and PCL segments.

2-Methyl-1,5-pentanediamine (MPDA)

Relevance: MPDA, along with trimethylhexamethylene diisocyanate (TMDI), contributes to the formation of diurethane units within poly(ester-urethane)s. [] The diamine functionality of MPDA reacts with the diisocyanate groups of TMDI, leading to the extension of the polyurethane chain and modification of its properties.

Hexamethylene Diisocyanate (HDI)

Relevance: Like trimethylhexamethylene diisocyanate (TMDI), HDI is an aliphatic diisocyanate, sharing the same functional groups. The structural difference lies in the presence of methyl substituents on the hexamethylene chain in TMDI, while HDI has a linear hexamethylene chain. These structural variations can influence their reactivity and the final properties of the resulting polyurethanes. []

L-Lysine Diisocyanate (LDI)

Relevance: LDI shares the diisocyanate functionality with trimethylhexamethylene diisocyanate (TMDI), making it suitable for polyurethane synthesis. LDI's unique structure, incorporating the L-lysine backbone, can impact its reactivity, and the resulting polyurethanes may exhibit different properties compared to those derived from TMDI. []

Overview

Trimethylhexamethylene diisocyanate is a specialized chemical compound primarily used in the production of polyurethanes and other polymeric materials. It is classified as an aliphatic diisocyanate, characterized by its two isocyanate functional groups (-N=C=O) attached to a hexamethylene backbone with three methyl substituents. This structure enhances its reactivity and versatility in various applications.

Source and Classification

Trimethylhexamethylene diisocyanate is derived from the phosgenation of specific diamines, a process that involves the reaction of these amines with phosgene to form isocyanates. It falls under the category of aliphatic diisocyanates, which are known for their lower toxicity and better stability compared to aromatic isocyanates. The compound is often utilized in coatings, adhesives, and elastomers due to its favorable properties.

Synthesis Analysis

Methods

The synthesis of trimethylhexamethylene diisocyanate typically involves the following steps:

  1. Phosgenation Process: The primary method for synthesizing trimethylhexamethylene diisocyanate is through the hot phosgenation of diamines. This process requires careful control of temperature and pressure to optimize yield and purity.
  2. Continuous Reaction Systems: Modern techniques utilize continuous flow reactors that allow for better control over reaction conditions, leading to higher yields and reduced byproducts. For instance, a continuous process can achieve yields exceeding 95% with minimal impurities when using specific diamines like 1,5-diamino-2-methylpentane .

Technical Details

  • Temperature Control: The phosgenation reaction typically occurs at elevated temperatures (around 120-140 °C) to facilitate the reaction between the amine and phosgene.
  • Solvent Use: Solvents such as chlorobenzene are often employed to dissolve reactants and facilitate the reaction while preventing solid clumping .
  • Purification: After synthesis, the product undergoes distillation to remove unreacted materials and impurities, ensuring a high-purity final product.
Molecular Structure Analysis

Structure

Trimethylhexamethylene diisocyanate has a molecular formula of C11H18N2O2\text{C}_{11}\text{H}_{18}\text{N}_2\text{O}_2 with a molecular weight of approximately 210.28 g/mol . The structure features:

  • Two isocyanate groups that confer reactivity.
  • A hexamethylene chain that provides flexibility.
  • Three methyl groups that enhance steric hindrance, affecting reactivity and physical properties.

Data

  • Molecular Weight: 210.28 g/mol
  • CAS Number: 32052-51-0
  • Appearance: Colorless to almost colorless clear liquid
  • Refractive Index: Approximately 1.46
  • Specific Gravity: 1.02 at 20 °C .
Chemical Reactions Analysis

Reactions

Trimethylhexamethylene diisocyanate participates in several important chemical reactions:

  1. Polymerization: It readily reacts with polyols to form polyurethanes, which are widely used in coatings, foams, and elastomers.
  2. Crosslinking Reactions: The isocyanate groups can react with water or alcohols to form urea or urethane linkages, leading to crosslinked networks that enhance material properties.

Technical Details

The reactivity of trimethylhexamethylene diisocyanate allows it to form stable urethane linkages under mild conditions. This makes it suitable for applications requiring durable materials with good thermal stability.

Mechanism of Action

Process

The mechanism by which trimethylhexamethylene diisocyanate acts involves:

  1. Nucleophilic Attack: The nucleophilic sites on polyols attack the electrophilic carbon in the isocyanate group.
  2. Formation of Urethane Bonds: This reaction leads to the formation of urethane linkages, which are key in producing flexible and resilient polymeric materials.

Data

The efficiency of this reaction can be influenced by factors such as temperature, concentration of reactants, and presence of catalysts, which can enhance the rate of reaction and improve yield.

Physical and Chemical Properties Analysis

Physical Properties

  • State at Room Temperature: Liquid
  • Color: Colorless to almost colorless
  • Flash Point: 153 °C
  • Storage Conditions: Should be stored under inert gas and kept away from moisture due to sensitivity .

Chemical Properties

  • Reactivity: Highly reactive towards nucleophiles (e.g., alcohols, amines).
  • Toxicity: Classified as hazardous; can cause severe skin burns and respiratory issues if inhaled .
Applications

Trimethylhexamethylene diisocyanate finds extensive use in various scientific and industrial applications:

  1. Polyurethane Production: Its primary application lies in synthesizing polyurethanes used in coatings, adhesives, sealants, and flexible foams.
  2. Biomedical Applications: Research indicates potential uses in drug delivery systems due to its ability to form stable polymer matrices .
  3. Industrial Coatings: Provides excellent durability and weather resistance when used in protective coatings.
Synthetic Methodologies and Reaction Dynamics

Catalytic Oligomerization Pathways in TMDI Synthesis

The industrial production of trimethylhexamethylene diisocyanate (TMDI) derivatives relies heavily on catalytic oligomerization, with cyclotrimerization to isocyanurate structures being technologically paramount. This process transforms TMDI monomers into polyfunctional crosslinkers essential for high-performance polyurethane coatings. The catalytic landscape is dominated by tertiary phosphines and carboxylate salts, with recent advances highlighting calcium propionate as an efficient catalyst for trimerization under solvent-free conditions. This catalyst achieves >85% trimer yield at 80°C within 4 hours while minimizing allophanate or uretidione byproduct formation [6].

Reaction dynamics are critically influenced by catalyst concentration and thermal parameters. Kinetic studies reveal an initial rapid consumption of monomeric isocyanate groups (-NCO) followed by progressive oligomer formation. Molecular weight distribution analysis demonstrates that increasing catalyst concentration from 0.1% to 0.5% shifts the trimer:dimer ratio from 3:1 to 8:1, while temperatures exceeding 100°C promote higher oligomers (pentamers and heptamers) through secondary reactions [10]. The catalytic cycle involves nucleophilic attack on the electrophilic carbon of the -NCO group, followed by intramolecular cyclization and catalyst regeneration.

Table 1: Molecular Distribution in TMDI Oligomers Under Different Catalytic Conditions

Catalyst TypeTemperature (°C)Reaction Time (hr)Trimer Content (%)Dimer Content (%)Higher Oligomers (%)
Calcium propionate80485-903-55-7
Tri-n-butylphosphine60675-808-128-13
Quaternary ammonium100370-755-817-22

Isomer-Specific Reactivity: 2,2,4- vs. 2,4,4-Trimethylhexamethylene Diisocyanate

The asymmetric trimethyl substitution in TMDI generates two predominant isomers—2,2,4-TMDI and 2,4,4-TMDI—that exhibit markedly different reactivity profiles due to steric encumbrance and electronic effects. Nuclear magnetic resonance (NMR) studies reveal that the primary isocyanate group (-NCO) in 2,2,4-TMDI demonstrates enhanced nucleophilic susceptibility due to reduced steric hindrance, reacting 2.3 times faster with polyols than its secondary -NCO counterpart at 25°C. Conversely, 2,4,4-TMDI shows reaction rate inversion, where the sterically unencumbered secondary -NCO group exhibits higher reactivity than the tertiary-substituted primary group [3].

Isomeric composition profoundly influences crosslink density and network morphology in polyurethanes. Systems dominated by 2,2,4-TMDI yield polymers with 15-20% higher crosslink density due to preferential consumption of primary -NCO groups, forming uniform networks. In contrast, 2,4,4-TMDI produces heterogeneous curing with domain separation, as verified by small-angle X-ray scattering (SAXS). Computational modeling attributes these differences to the dipole moment variance (2.71D vs 2.93D) between isomers, affecting molecular alignment during urethane formation [7].

Table 2: Comparative Reactivity of TMDI Isomers in Urethane Formation

Isomer-NCO Group PositionRelative Reaction Rate (k, L/mol·s)Activation Energy (kJ/mol)Dipole Moment (D)
2,2,4-TMDIPrimary4.7 × 10⁻⁴48.22.71
2,2,4-TMDISecondary2.0 × 10⁻⁴54.62.71
2,4,4-TMDIPrimary1.8 × 10⁻⁴59.32.93
2,4,4-TMDISecondary3.5 × 10⁻⁴51.72.93

Solvent-Free Polymerization Techniques for TMDI-Based Polyurethanes

Solvent-free processing of TMDI-based polyurethanes leverages the inherent viscosity modulation of TMDI prepolymers to enable eco-friendly manufacturing. The synthesis initiates with stoichiometrically controlled reactions between TMDI isomers and polyols (e.g., polypropylene glycol, MW=2000) at 80-90°C, yielding isocyanate-terminated prepolymers with controlled molecular weights. The viscosity of these systems remains below 5000 cP at 70°C—significantly lower than conventional MDI/TDI prepolymers—due to the aliphatic branching of TMDI that disrupts chain packing [5].

Processing innovations include reactive extrusion and moisture-curing techniques. Reactive extrusion parameters for TMDI systems typically employ barrel temperatures of 100-120°C and residence times of 90-120 seconds, achieving >95% monomer conversion. For moisture-curing applications, TMDI prepolymers exhibit controlled reactivity with atmospheric humidity, forming polyurea networks without blistering due to the diffusion-regulated reaction front that allows CO₂ egress [8]. Critical formulation parameters include:

  • NCO:OH ratio (1.8–2.2): Higher ratios reduce viscosity but increase crosslink density
  • Catalyst selection: Dibutyltin dilaurate (0.02%) reduces curing time by 60% vs uncatalyzed systems
  • Branching agents: Trimethylolpropane (0.5–1.5%) enhances network resilience without gelation

Kinetics of Urethane Linkage Formation in TMDI Crosslinking

The urethane formation kinetics between TMDI isomers and polyols follow a third-order autocatalytic model characterized by distinct induction, acceleration, and diffusion-controlled stages. Isothermal calorimetry at 50–90°C reveals that the primary reaction stage (70–85% conversion) exhibits activation energies of 53.2 kJ/mol for 2,2,4-TMDI and 58.7 kJ/mol for 2,4,4-TMDI, correlating with their steric profiles [9].

The curing trajectory is quantitatively described by:

dα/dt = k(T) × (1 - α)ⁿ × (1 + Cα)  

Where α = conversion, n = reaction order (1.7–2.1), and C = autocatalytic parameter (0.8–1.3). Real-time Fourier transform infrared (FTIR) spectroscopy confirms that under diffusion-limited stages (>85% conversion), the secondary -NCO groups in both isomers react 30–40% slower than primary groups due to molecular mobility restrictions. Network maturation occurs through residual isocyanate consumption over 12–24 hours post-gelation, contributing to a 15–20% increase in crosslink density [9].

Table 3: Kinetic Parameters for Urethane Formation with TMDI Isomers

Parameter2,2,4-TMDI2,4,4-TMDIHDI (Reference)
Activation Energy (kJ/mol)53.258.761.4
Pre-exponential Factor (min⁻¹)3.2 × 10⁶1.8 × 10⁶2.1 × 10⁶
Autocatalytic Parameter (C)1.30.80.6
Gel Point Conversion (% α)625865

The diffusion-controlled regime dominates beyond 80% conversion, where the reaction half-life increases exponentially from 8 minutes to >120 minutes. This phenomenon necessitates precise post-cure protocols at 80–100°C to achieve >98% NCO conversion—critical for maximizing mechanical performance in TMDI-based elastomers and coatings.

Properties

CAS Number

28679-16-5

Product Name

Trimethylhexamethylene diisocyanate

IUPAC Name

1,6-diisocyanato-5,6-dimethylheptane

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C11H18N2O2/c1-10(11(2,3)13-9-15)6-4-5-7-12-8-14/h10H,4-7H2,1-3H3

InChI Key

VZXPHDGHQXLXJC-UHFFFAOYSA-N

SMILES

CC(CCCCN=C=O)C(C)(C)N=C=O

Canonical SMILES

CC(CCCCN=C=O)C(C)(C)N=C=O

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